Succinylmonocholiniodid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of succinylmonocholine iodide, along with its analogs and derivatives, often involves complex chemical processes. For instance, the synthesis and characterization of succinylcholine and succinylmonocholine isotopologues have been described, utilizing methods such as nuclear magnetic resonance (NMR) spectroscopy, fast atom bombardment mass spectroscopy (FAB-MS), and high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) for analysis (Kuepper, Musshoff, & Madea, 2007).

Molecular Structure Analysis

The molecular structure of compounds related to succinylmonocholine iodide has been extensively studied. X-ray crystallographic analysis, for example, has been employed to determine the structures of related compounds, providing insights into their conformation and molecular interactions (Sharutin et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving succinylmonocholine iodide can be complex and varied. Research has explored the hydrolysis of succinylmonocholine iodide in comparison to succinyldicholine, revealing differences in hydrolysis rates and the effects on neuromuscular transmission (Foldes, 1953). These studies contribute to understanding the chemical behavior and properties of succinylmonocholine iodide in biological contexts.

Physical Properties Analysis

The physical properties of succinylmonocholine iodide, such as stability, solubility, and crystalline structure, are crucial for its application in various fields. The synthesis and analysis of related compounds provide valuable information on these properties, which is essential for their practical use and handling (Merritt et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, formation of derivatives, and interaction with biological molecules, are key areas of study. Research into the synthesis of derivatives and their characterization through techniques like NMR and mass spectrometry helps in elucidating these chemical properties and their implications for scientific and medical applications (Kuepper, Musshoff, & Madea, 2007).

Wissenschaftliche Forschungsanwendungen

Anästhesie

SMC ist ein Derivat von Succinylcholin, einem gängigen klinischen Anästhetikum, das weltweit eingesetzt wird . Es bindet kompetitiv an Acetylcholin-Rezeptorstellen in Neuronen und induziert eine verlängerte Neuron-Polarisierung, die die Aktionspotenzial-Übertragung zwischen Neuronen verhindert und eine kurzfristige Lähmung bewirkt . Dies macht es zu einem wertvollen Werkzeug im Bereich der Anästhesie .

Neuromuskuläre Blockade

In Dosen von 2 bis 2,5 mg. pro kg. verursacht SMC eine vollständige neuromuskuläre Blockade für etwa 10 bis 15 Minuten und eine partielle Blockade für etwa 20 bis 30 Minuten in den sciatischen-gastrocnemius-Präparaten von Katzen, die mit Pentobarbital anästhesiert wurden . Diese Eigenschaft ist nützlich bei chirurgischen Eingriffen, bei denen eine Muskelrelaxation erforderlich ist .

Forensische Anwendung

SMC kann in forensischen Untersuchungen eingesetzt werden. Es wurde eine potentiometrische, fadenbasierte Methode für den Feldeinsatz und die schnelle Detektion von SMC für forensische Zwecke entwickelt . Die Elektroden konnten SMC selektiv in einem linearen Bereich von 1 mM bis 4,3 μ M im Urin mit einer Nernstschen Steigung von 27,6 mV/Dekade messen .

Sensorentwicklung

SMC wurde bei der Entwicklung von garnbasierten Sensoren für die Feldetektion von Succinylcholinvergiftungen verwendet . Diese Sensoren erzielten bei niedrigen Konzentrationen eine Wiederfindungsrate von 94,1 %, was die Machbarkeit in realen Anwendungen demonstrierte .

Pharmakokinetik

Die Untersuchung des Abbaus und der Elimination von SMC ist in der Pharmakokinetik wichtig . Das Verständnis, wie SMC im Körper metabolisiert und eliminiert wird, kann helfen, geeignete Dosierungen zu bestimmen und potenzielle Nebenwirkungen vorherzusagen .

Toxikologie

SMC kann in toxikologischen Studien eingesetzt werden. Es ist bekannt, dass hohe Dosen von SMC einen schnellen und unaufhaltsamen Tod durch Erstickung verursachen können . Daher ist das Verständnis der toxischen Wirkungen und die Entwicklung von Methoden zu deren Nachweis in der forensischen Toxikologie entscheidend .

Wirkmechanismus

Target of Action

Succinylmonocholine iodide, also known as succinylcholine, primarily targets the post-synaptic cholinergic receptors found on motor endplates . These receptors play a crucial role in muscle contraction and relaxation.

Mode of Action

Succinylmonocholine iodide is a depolarizing neuromuscular blocker . It binds to the post-synaptic cholinergic receptors, inducing a prolonged period of membrane depolarization . This interaction results in transient fasciculations followed by skeletal muscle paralysis .

Biochemical Pathways

Succinylmonocholine iodide is metabolized through hydrolysis by cholinesterases, specifically pseudocholinesterase or acylcholine acyl hydrolase, in the plasma and liver . This metabolism yields inactive products, terminating the pharmacological action .

Pharmacokinetics

The onset of succinylmonocholine iodide’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . Its rapid onset and offset make it particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation . The plasma pharmacokinetics of succinylmonocholine iodide were investigated in anesthetized patients, with terminal half-lives of 1—3 hours indicating a detection interval of 8–24 hours for succinylmonocholine iodide in plasma .

Result of Action

The primary result of succinylmonocholine iodide’s action is muscle relaxation . By binding to cholinergic receptors and inducing membrane depolarization, it causes muscle paralysis, which is beneficial during surgical procedures, intubation, and mechanical ventilation .

Action Environment

The action of succinylmonocholine iodide can be influenced by various environmental factors. For instance, the presence of an atypical pseudocholinesterase, which hydrolyses succinylmonocholine iodide at greatly reduced rates, can lead to prolonged muscle relaxation and apnoea . This abnormal pseudocholinesterase is genetically determined and varies among different populations .

Eigenschaften

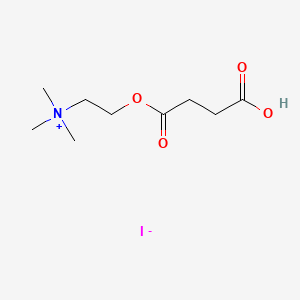

IUPAC Name |

2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.HI/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJSYFCOIPGPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5518-77-4 (Parent) | |

| Record name | Succinylmonocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

331.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14720-92-4 | |

| Record name | Succinylmonocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINYLMONOCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U09B5BGWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the rate of Succinylmonocholine iodide hydrolysis compare to Succinyldicholine dichloride?

A: Research indicates that Succinylmonocholine iodide is hydrolyzed at a significantly slower rate than Succinyldicholine dichloride in normal human plasma. Specifically, it has been observed to be approximately 8 times slower. This difference in hydrolysis rate is even more pronounced in heat-inactivated plasma, where the hydrolysis of Succinylmonocholine iodide is negligible within a 2-hour observation period. []

Q2: How does the neuromuscular activity of Succinylmonocholine iodide compare to Succinyldicholine dichloride in animal models?

A: Studies in cats have demonstrated that Succinylmonocholine iodide, in doses ranging from 1.0 to 2.5 mg/kg, effectively inhibits neuromuscular transmission in the sciatic-gastrocnemius preparation. [] Further research in various animal models, including mice and rabbits, revealed that the neuromuscular activity of SMC-I, when compared on a molar basis, ranges from 1/24 to 1/62 of the potency observed with SDC-C12. [] This finding suggests that SMC-I exhibits significantly lower potency compared to SDC in inducing neuromuscular blockade.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid [4-[(4-hydroxyanilino)-oxomethyl]-2-methoxyphenyl] ester](/img/structure/B1211952.png)

![7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1211955.png)

![3-[(2,4-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211957.png)

![[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1211971.png)